This compound belongs to the class of piperazine derivatives and is classified as an amide, specifically a succinamic acid derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its functional groups and connectivity.
The synthesis of N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid can be achieved through several methods:
These methods can vary in terms of reaction conditions, such as temperature, pressure, and catalyst types, which are crucial for optimizing yield and purity.
The molecular structure of N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid features:
The molecular formula is , and its molecular weight is approximately 280.33 g/mol. The spatial arrangement allows for potential interactions with biological targets, contributing to its pharmacological activities.
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid is involved in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action for N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid involves its interaction with specific biological targets:
Such mechanisms suggest that this compound may have neuroprotective effects or other therapeutic potentials in biological systems.
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis.
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid finds applications across several scientific domains:
The diverse applications underline the importance of this compound in both research and industry contexts.
Piperazine derivatives represent a privileged scaffold in drug discovery due to their remarkable versatility in molecular design and favorable pharmacokinetic profiles. This heterocyclic amine provides conformational flexibility, enabling optimal receptor interactions, while its basic nitrogen atoms enhance water solubility and bioavailability through salt formation [8]. Concurrently, succinamic acid—a succinic acid derivative featuring an amide linkage—contributes distinct bioisosteric properties and hydrogen-bonding capabilities critical for target engagement. The integration of these pharmacophores creates multifunctional hybrids with synergistic biological potential, exemplified by compounds like N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid (PubChem CID: 3158973) [3].
Table 1: Notable Hybrid Compounds Incorporating Piperazine and Succinamic Acid Motifs
Compound Name | Therapeutic Application | Key Structural Features |
---|---|---|
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid | Under investigation | Piperidine core linked via benzyl to succinamide |
Vindoline-17-O-hemisuccinate-piperazine conjugates | Anticancer agents | Piperazines coupled to vindoline through succinate linker [8] |
Piperazine-tailed ursolic acid succinamides | Antibacterial agents (phytopathogens) | Ursolic acid core with piperazinyl-succinamide tail [10] |
3-Methyl-3-phenyl-pyrrolidin-1-yl-acetamides | Anticonvulsants | Succinimide derivatives with piperazine pharmacophores [4] |
Therapeutic gaps persist across multiple disease domains, demanding innovative chemical strategies:
Antibacterial Resistance: Biofilm-mediated resistance in pathogens like Pseudomonas aeruginosa complicates treatment of cystic fibrosis lung infections. Succinic acid adjuvants demonstrate biofilm-disrupting capabilities by permeabilizing bacterial membranes and enhancing antibiotic penetration, suggesting promise for succinamic acid hybrids against recalcitrant infections . Piperazine components further potentiate activity through proton motive force disruption and membrane interference.
Oncological Challenges: The limited efficacy of conventional tubulin inhibitors against drug-resistant tumors necessitates novel agents. Piperazine-vindoline conjugates linked via succinate bridges exhibit low micromolar cytotoxicity (GI~50~ = 1.00 μM) against breast cancer (MDA-MB-468) and lung cancer (HOP-92) cell lines, underscoring the chemosensitizing role of piperazine in overcoming resistance [8].
Neurological Disorders: Muscarinic receptor 4 (M4) antagonists featuring piperazine-carboxamide cores show potential for neurological conditions like Parkinson’s disease and schizophrenia. Though not directly studied with succinamic acid, these highlight piperazine’s CNS-targeting capability [9].
This hybrid integrates specific structural elements with mechanistic implications:
Piperazine Optimization: The 4-ethylpiperazine moiety balances lipophilicity and basicity, enhancing membrane permeability while retaining water solubility—properties crucial for bioavailability. Ethyl substitution modulates electron density at the nitrogen, potentially fine-tuning receptor affinity [6].
Succinamic Acid Functionality: As a metabolite in the tricarboxylic acid (TCA) cycle, succinic acid influences cellular energy metabolism. Its integration may facilitate metabolic interference in pathological cells. The succinamide linkage offers dual hydrogen-bonding sites for molecular recognition of biological targets .
Aryl Linker: The ortho-substituted phenyl bridge provides conformational restraint, potentially optimizing spatial orientation of the pharmacophores. This positioning may enhance interactions with hydrophobic enzyme pockets or allosteric sites.
Table 2: Structural Attributes and Their Potential Pharmacological Contributions
Structural Element | Physicochemical Properties | Potential Pharmacological Role |
---|---|---|
4-Ethylpiperazine | pK~a~ ~7.7; Moderate logP | Membrane permeability enhancement; Target engagement via H-bonding |
Succinamic acid | Zwitterionic; Hydrogen-bond donor/acceptor | Biofilm disruption; Metabolic pathway modulation |
Ortho-substituted phenyl ring | Steric hindrance; Restricted rotation | Conformational optimization for receptor binding |
Emerging evidence supports this design rationale:
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1